molecular formula C23H20F3N3O3S B11438183 [6-(Phenylsulfonyl)pyridin-3-yl]{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone

[6-(Phenylsulfonyl)pyridin-3-yl]{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone

Cat. No.: B11438183
M. Wt: 475.5 g/mol
InChI Key: XAXUNZJXAATUOA-UHFFFAOYSA-N
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Description

1-[6-(BENZENESULFONYL)PYRIDINE-3-CARBONYL]-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a benzenesulfonyl group, a pyridine carbonyl group, and a trifluoromethyl phenyl group

Properties

Molecular Formula

C23H20F3N3O3S

Molecular Weight

475.5 g/mol

IUPAC Name

[6-(benzenesulfonyl)pyridin-3-yl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone

InChI

InChI=1S/C23H20F3N3O3S/c24-23(25,26)18-5-4-6-19(15-18)28-11-13-29(14-12-28)22(30)17-9-10-21(27-16-17)33(31,32)20-7-2-1-3-8-20/h1-10,15-16H,11-14H2

InChI Key

XAXUNZJXAATUOA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)C3=CN=C(C=C3)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[6-(BENZENESULFONYL)PYRIDINE-3-CARBONYL]-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE typically involves multiple steps, including the formation of the piperazine ring, the introduction of the benzenesulfonyl group, and the attachment of the pyridine carbonyl and trifluoromethyl phenyl groups. Common synthetic routes may include:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[6-(BENZENESULFONYL)PYRIDINE-3-CARBONYL]-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The benzenesulfonyl group can be oxidized under specific conditions.

    Reduction: The carbonyl group in the pyridine ring can be reduced to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of strong nucleophiles like sodium hydride or potassium tert-butoxide.

Major Products:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-[6-(BENZENESULFONYL)PYRIDINE-3-CARBONYL]-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-[6-(BENZENESULFONYL)PYRIDINE-3-CARBONYL]-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Uniqueness: 1-[6-(BENZENESULFONYL)PYRIDINE-3-CARBONYL]-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the benzenesulfonyl and pyridine carbonyl groups contribute to its biological activity and binding affinity to molecular targets .

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